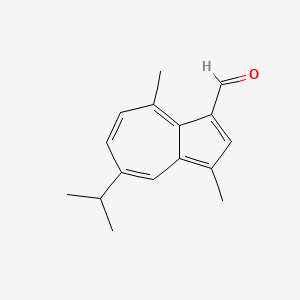

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,8-dimethyl-5-propan-2-ylazulene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-10(2)13-6-5-11(3)16-14(9-17)7-12(4)15(16)8-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVRGGMPPUFSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348676 | |

| Record name | 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3331-47-3 | |

| Record name | 3,8-Dimethyl-5-(1-methylethyl)-1-azulenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3331-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-isopropyl-3,8-dimethylazulene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde, also widely known by its trivial name 3-formylguaiazulene, is a fascinating and vibrant blue crystalline solid. As a derivative of guaiazulene, a naturally occurring sesquiterpene found in essential oils of plants like chamomile and guaiac wood, this compound has garnered significant interest in the scientific community. Its unique electronic properties, inherent to the azulene core, and the presence of a reactive aldehyde group make it a valuable building block in organic synthesis and a candidate for various biological applications. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic characterization, and a review of its known biological activities, offering a critical resource for researchers in medicinal chemistry, natural product synthesis, and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application, and further derivatization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈O | [1] |

| Molecular Weight | 226.31 g/mol | [1] |

| Appearance | Blue Crystalline Solid | [2] |

| Melting Point | 83 °C | [2] |

| CAS Number | 3331-47-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Formylguaiazulene, Guaiazulene-3-carboxaldehyde | [1] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of guaiazulene.[3] This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) onto the electron-rich azulene ring system. The regioselectivity of the reaction is directed to the 1-position of the azulene nucleus due to the electronic activation by the alkyl substituents.

Synthesis Workflow

Caption: Vilsmeier-Haack synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

Materials:

-

Guaiazulene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), anhydrous DMF is cooled to 0 °C in an ice bath. Phosphorus oxychloride is added dropwise to the cooled DMF with vigorous stirring. The mixture is stirred at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a pale-yellow solid.

-

Reaction with Guaiazulene: A solution of guaiazulene in anhydrous DCM is added dropwise to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step hydrolyzes the intermediate iminium salt and neutralizes the acidic medium. The mixture is stirred until the effervescence ceases.

-

Extraction: The aqueous layer is extracted three times with DCM. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. The fractions containing the desired blue product are collected and the solvent is evaporated to afford this compound as a blue crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.28 | s | 1H | -CHO |

| 8.78 | s | 1H | H-2 |

| 8.28 | d, J = 10.8 Hz | 1H | H-4 |

| 7.60 | d, J = 10.8 Hz | 1H | H-6 |

| 7.23 | s | 1H | H-7 |

| 3.20 | sept, J = 6.8 Hz | 1H | -CH(CH₃)₂ |

| 2.95 | s | 3H | 8-CH₃ |

| 2.80 | s | 3H | 3-CH₃ |

| 1.40 | d, J = 6.8 Hz | 6H | -CH(CH₃)₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | -CHO |

| 152.1 | C-8a |

| 149.8 | C-3a |

| 146.2 | C-5 |

| 141.0 | C-7 |

| 139.5 | C-1 |

| 138.2 | C-4 |

| 136.8 | C-6 |

| 134.5 | C-2 |

| 128.1 | C-8 |

| 120.5 | C-3 |

| 38.5 | -CH(CH₃)₂ |

| 29.8 | 8-CH₃ |

| 24.5 | -CH(CH₃)₂ |

| 13.2 | 3-CH₃ |

Note: Specific assignments are based on interpretation and may require 2D NMR techniques for unambiguous confirmation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 226, corresponding to the molecular formula C₁₆H₁₈O.[2] Common fragmentation patterns include the loss of the aldehyde group (CHO, 29 Da) and cleavage of the isopropyl group.[2]

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=O stretching (aldehyde): A strong, sharp band around 1680-1660 cm⁻¹. The conjugation with the azulene ring system shifts this band to a lower wavenumber compared to a non-conjugated aldehyde.

-

C=C stretching (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-H bending (aldehyde): Two weak bands around 2850 and 2750 cm⁻¹ (Fermi resonance).

Biological Activities and Potential Applications

Derivatives of guaiazulene have been the subject of numerous studies to evaluate their therapeutic potential. While research specifically on this compound is less extensive, its role as a key intermediate and its inherent structural features suggest potential bioactivities.

Antioxidant Activity

A study on 3-substituted guaiazulene derivatives reported that 3-formylguaiazulene possesses antioxidant properties.[4] The antioxidant capacity was evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4] The electron-rich azulene core is believed to contribute to this activity by donating an electron or hydrogen atom to neutralize free radicals.

Caption: Workflow for DPPH radical scavenging assay.

Anti-inflammatory and Antiviral Potential

Guaiazulene and its derivatives have demonstrated significant anti-inflammatory and antiviral activities.[5][6] While specific studies on the 1-carbaldehyde derivative are limited, it is plausible that it may exhibit similar properties. The anti-inflammatory effects of azulenes are often attributed to their ability to inhibit the production of pro-inflammatory mediators. Their antiviral activity has been noted against various viruses, and further investigation into the specific effects of 3-formylguaiazulene is warranted.

Conclusion

This compound is a valuable and versatile molecule with a rich chemistry and promising biological potential. Its straightforward synthesis via the Vilsmeier-Haack reaction makes it readily accessible for further chemical modifications. The comprehensive spectroscopic data provided in this guide serves as a crucial reference for its unambiguous identification. While initial studies have indicated its antioxidant properties, a more in-depth exploration of its anti-inflammatory, antiviral, and other potential therapeutic activities is a promising avenue for future research. This technical guide provides a solid foundation for scientists and researchers to unlock the full potential of this intriguing azulene derivative in the development of novel therapeutics and advanced materials.

References

- 1. DPPH Radical Scavenging Assay [mdpi.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]

- 4. Synthesis and antioxidant activity of 3-substituted guaiazulene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Promise of Azulene Scaffolds in Modern Therapeutics

An In-depth Technical Guide to 3-Formylguaiazulene: Structure, Properties, and Therapeutic Potential

Guaiazulene, a naturally occurring bicyclic aromatic hydrocarbon, and its derivatives have long been recognized for their diverse and potent biological activities.[1][2] These sesquiterpenoids, known for their characteristic deep blue or violet color, are key components of essential oils from plants like chamomile and have been utilized in traditional medicine for their anti-inflammatory properties.[2] In the landscape of contemporary drug discovery, the guaiazulene scaffold presents a compelling starting point for the synthesis of novel therapeutic agents. Its unique electronic structure and reactivity allow for targeted chemical modifications, leading to derivatives with enhanced efficacy and specificity.

Among these derivatives, 3-Formylguaiazulene emerges as a molecule of significant interest. The introduction of a reactive aldehyde (formyl) group at the 3-position of the guaiazulene core creates a versatile chemical handle for further synthesis and a key pharmacophore contributing to its biological profile. This guide offers a comprehensive technical overview of 3-Formylguaiazulene, designed for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and known biological activities, providing a foundational understanding of its potential as a candidate for drug development.

Section 1: Chemical Structure and Physicochemical Properties

3-Formylguaiazulene, systematically named (7-isopropyl-1,4-dimethylazulen-3-yl)methanal, is a direct derivative of guaiazulene. The core structure is a bicyclic, non-benzenoid aromatic system composed of a fused five-membered and seven-membered ring, which is responsible for its unique color and electronic properties. The formyl group (-CHO) is attached to the C3 position of the electron-rich five-membered ring.

The inherent polarity and reactivity of the aldehyde group, combined with the lipophilic guaiazulene backbone, result in a molecule with a distinct set of properties that influence its solubility, stability, and biological interactions.

Table 1: Physicochemical and Spectroscopic Properties of 3-Formylguaiazulene

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈O | PubChem |

| Molecular Weight | 226.31 g/mol | PubChem |

| Appearance | Typically a colored solid (e.g., blue, violet, or green crystals) | General Knowledge |

| Melting Point | 81-83 °C | Sigma-Aldrich |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and acetone. Sparingly soluble in water. | General Chemical Principles |

| IR Spectroscopy (ν, cm⁻¹) | ~1650-1700 (C=O stretch, conjugated aldehyde) | [3] |

| ¹H NMR Spectroscopy (δ, ppm) | ~10.5 (s, 1H, -CHO), ~8.5-7.0 (m, aromatic protons), ~3.0 (septet, 1H, -CH(CH₃)₂), ~2.5 (s, 3H, -CH₃), ~1.3 (d, 6H, -CH(CH₃)₂) | General Spectroscopic Principles |

| ¹³C NMR Spectroscopy (δ, ppm) | ~190 (-CHO), ~150-120 (aromatic carbons) | General Spectroscopic Principles |

| Mass Spectrometry (m/z) | 226 [M]⁺ | Calculated |

Section 2: Synthesis via Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of 3-Formylguaiazulene is the Vilsmeier-Haack reaction.[4][5] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The key to this transformation is the in-situ generation of the "Vilsmeier reagent," a chloromethyliminium salt, which acts as a mild electrophile.[4][8]

Causality of Experimental Design

The choice of guaiazulene as the substrate is critical. Its azulene core is highly electron-rich, particularly at the 1 and 3 positions of the five-membered ring, making it highly susceptible to electrophilic aromatic substitution. The Vilsmeier reagent, formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), is a sufficiently reactive electrophile to attack this activated ring system but is mild enough to prevent unwanted side reactions or degradation of the sensitive azulene structure.[7][8] The subsequent hydrolysis step is essential to convert the intermediate iminium salt into the final aldehyde product.

Experimental Protocol: Synthesis of 3-Formylguaiazulene

Materials:

-

Guaiazulene (1.0 eq)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphoryl chloride (POCl₃) (1.2 eq)

-

Dichloromethane (DCM) (optional solvent)

-

Saturated sodium acetate solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reagent Preparation (Vilsmeier Reagent Formation): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Guaiazulene (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Electrophilic Addition: Slowly add phosphoryl chloride (1.2 eq) dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0 °C. The causality here is to control the exothermic reaction and ensure the stable formation of the Vilsmeier reagent.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium acetate. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: The purified fractions containing the product are combined, the solvent is evaporated, and the resulting solid is characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.

Visualization of the Synthesis Workflow

References

- 1. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. aml.iaamonline.org [aml.iaamonline.org]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

Physical and chemical characteristics of CAS 3331-47-3

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-Formylguaiazulene (CAS 3331-47-3)

Introduction

3-Formylguaiazulene (CAS 3331-47-3), a prominent derivative of the bicyclic aromatic sesquiterpenoid guaiazulene, represents a molecule of significant interest in synthetic and medicinal chemistry. Its core structure, an azulene isomer, is a non-benzenoid aromatic hydrocarbon, which imparts unique electronic and spectroscopic properties. The presence of a reactive aldehyde functional group at the 1-position of the azulene ring opens extensive possibilities for further chemical modification, making it a valuable building block for novel chromophores, polymers, and potential therapeutic agents.

This guide provides a comprehensive technical overview of 3-Formylguaiazulene, synthesizing available data on its chemical identity, physicochemical properties, and analytical characterization. As a Senior Application Scientist, the narrative aims to explain not just the "what" but the "why" behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals engaged in its study.

Chemical Identity and Molecular Structure

The unambiguous identification of a compound is the foundation of all subsequent research. 3-Formylguaiazulene is identified by several names and registry numbers, reflecting its structural relationship to both azulene and guaiazulene.

Table 1: Chemical Identifiers for CAS 3331-47-3

| Identifier | Value |

|---|---|

| CAS Number | 3331-47-3[1][2][3] |

| IUPAC Name | 3,8-dimethyl-5-(propan-2-yl)azulene-1-carbaldehyde[4][5][6] |

| Synonyms | 5-Isopropyl-3,8-dimethylazulene-1-carboxaldehyde, 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde, 3-Formylguaiazulene[1][4][7] |

| Molecular Formula | C₁₆H₁₈O[1][4][8] |

| Molecular Weight | 226.31 - 226.32 g/mol [4][6][7] |

| InChI Key | CDVRGGMPPUFSFH-UHFFFAOYSA-N[4][6] |

| SMILES | CC(C)C1=CC=C(C)C2=C(C=O)C=C(C)C2=C1[4][6] |

The structure features a fused five- and seven-membered ring system characteristic of azulene. This arrangement results in a dipole moment and a distinctive deep purple-to-black color, a direct consequence of a low-energy electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Physicochemical Properties

Understanding the physical properties of 3-Formylguaiazulene is critical for its handling, formulation, and application in experimental settings.

Table 2: Summary of Physicochemical Properties | Property | Value | Source(s) | | :--- | :--- | :--- | | Physical Form | Crystalline Powder, Crystalline Lumps, or Solid[1][6][9] | | Color | Purple to Black[1][6] | | Melting Point | 83 - 86 °C[1][10][11] | | Boiling Point | 125°C @ 0.5 mmHg; 152-154°C @ 7 mmHg; 364.2°C (Predicted)[4][11][12] | | Solubility | Data for specific solvents is limited.[1][10] Based on its predominantly hydrocarbon structure, it is expected to have low solubility in water and higher solubility in non-polar organic solvents like hexanes, ethyl acetate, and dichloromethane. | | Stability | Stable under recommended storage conditions.[1] | | Incompatibilities | Strong oxidizing agents.[1] | | Sensitivities | Reported to be light-sensitive and air-sensitive.[1] |

Expert Insights on Handling and Storage

The noted light and air sensitivity necessitates specific handling protocols.[1] From a practical standpoint, this means operations should be conducted under dim or amber-filtered light and, for long-term storage or sensitive reactions, under an inert atmosphere (e.g., argon or nitrogen). Storage should be in a tightly sealed container in a cool, dark, and dry place.[1] The incompatibility with oxidizing agents is a key consideration for reaction planning, as the aldehyde group and the electron-rich azulene ring are susceptible to oxidation.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity. The choice of each technique is dictated by the specific information it provides about the molecule's architecture and composition.

Workflow for Structural Confirmation and Purity Analysis

Caption: Comprehensive analytical workflow for CAS 3331-47-3.

Experimental Protocols

-

Causality: GC is the method of choice for purity analysis of thermally stable and volatile compounds like 3-Formylguaiazulene.[9] It separates the target compound from residual solvents, starting materials, or byproducts based on differential partitioning between a stationary phase and a mobile gas phase.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., ethyl acetate or hexane).

-

Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-5 or HP-5ms).

-

Injection: Inject 1 µL of the sample solution into the heated injection port.

-

Temperature Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 15°C/min.

-

Data Analysis: The purity is calculated based on the relative peak area of the main component in the resulting chromatogram. A purity of >97% is common for commercial samples.[9]

-

-

Mass Spectrometry (MS)

-

Causality: MS provides the molecular weight of the compound, which is the most fundamental piece of structural information. Electron Impact (EI) ionization can also induce fragmentation, offering clues about the molecule's substructures.

-

Methodology:

-

Introduce the sample into the mass spectrometer (e.g., via a GC-MS interface or direct insertion probe).

-

Ionize the molecules using a standard method like Electron Impact (EI).

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

-

Expected Result: A molecular ion (M⁺) peak should be observed at m/z ≈ 226, corresponding to the molecular weight of C₁₆H₁₈O.[7]

-

-

-

Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Methodology:

-

Prepare the sample, typically as a KBr pellet or a thin film.

-

Acquire the spectrum using an FTIR spectrometer.

-

Expected Result: Key peaks would include a strong absorption around 1650-1700 cm⁻¹ for the aldehyde C=O stretch, absorptions in the 2700-2900 cm⁻¹ region for the aldehydic C-H stretch, and peaks around 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ corresponding to aromatic C-H and C=C bonds, respectively.[13]

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise carbon-hydrogen framework of an organic molecule. They provide information on the chemical environment, connectivity, and number of different types of protons and carbons.

-

Methodology:

-

Dissolve an accurately weighed sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, and potentially 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

Expected Result: The ¹H NMR spectrum would show distinct signals for the aromatic protons, the isopropyl group protons, the methyl group protons, and a downfield singlet for the aldehyde proton. The ¹³C NMR would show signals for all 16 carbons, including a characteristic signal for the aldehyde carbonyl carbon (>180 ppm).

-

-

Biological Context and Toxicological Profile

While specific bioactivity data for 3-Formylguaiazulene is not widely published, its structural parent, guaiazulene (CAS 489-84-9) , is known to possess biological properties. Guaiazulene, found in essential oils, exhibits antioxidant and in vitro cytotoxic activity against certain cell lines.[14]

The introduction of an aldehyde group in 3-Formylguaiazulene could modulate this activity. Aldehydes are known to be reactive electrophiles that can interact with biological nucleophiles, a mechanism often associated with both therapeutic effects and toxicity. Therefore, it is plausible that 3-Formylguaiazulene could be a candidate for bioactivity screening.

General Workflow for In Vitro Bioactivity Screening

Caption: A general workflow for the initial biological evaluation of a compound.

Toxicological Information

Available safety data indicates that 3-Formylguaiazulene is classified as a skin and eye irritant.[7][10] It may also cause respiratory irritation and is considered harmful if swallowed or in contact with skin.[10] Standard precautions, including the use of personal protective equipment (gloves, safety glasses) and handling in a well-ventilated area, are mandatory.[1][10]

Conclusion

3-Formylguaiazulene (CAS 3331-47-3) is a well-defined crystalline solid with unique spectroscopic properties derived from its non-benzenoid aromatic core. Its characterization relies on a standard suite of analytical techniques, including GC for purity and MS, IR, and NMR for structural confirmation. While its own biological profile is an area ripe for investigation, its relationship to the bioactive parent compound guaiazulene suggests potential for applications in medicinal chemistry. The handling of this compound requires careful attention to its sensitivity to light, air, and oxidizing agents. This guide provides the foundational knowledge necessary for researchers to confidently and safely incorporate this versatile molecule into their development programs.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. labnovo.com [labnovo.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Sesquiterpenoids | Fisher Scientific [fishersci.com]

- 5. CAS RN 3331-47-3 | Fisher Scientific [fishersci.ca]

- 6. fishersci.ca [fishersci.ca]

- 7. 3-Formylguaiazulene | C16H18O | CID 639851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 7-Isopropyl-1,4-dimethylazulene-3-carboxaldehyde, 1G | Labscoop [labscoop.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 5-ISOPROPYL-3,8-DIMETHYLAZULENE-1-CARBALDEHYDE CAS#: 3331-47-3 [m.chemicalbook.com]

- 12. Sesquiterpenoids | Fisher Scientific [fishersci.ca]

- 13. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 14. guaiazulene | CAS#:489-84-9 | Chemsrc [chemsrc.com]

Guaiazulene and its Derivatives: A Comprehensive Guide to Discovery, Natural Sources, and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Guaiazulene, a bicyclic sesquiterpene derived from the azulene skeleton, has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and soothing properties.[1][2] This deep-blue crystalline hydrocarbon is not a laboratory novelty but a constituent of essential oils used for centuries in traditional medicine.[3][4] This guide provides an in-depth exploration of the history of guaiazulene's discovery, catalogues its diverse natural sources across terrestrial and marine ecosystems, and details the primary methodologies for its extraction and purification. We will examine the key chemical derivatives found in nature, supported by structural diagrams and comparative data, and provide validated protocols for laboratory-scale isolation. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development seeking to harness the therapeutic potential of this remarkable molecule.[5]

The Genesis of Azulene Chemistry: A Historical Perspective

The story of guaiazulene is intrinsically linked to that of its parent compound, azulene. The distinct azure-blue color of certain essential oils was noted as far back as the 15th century, particularly from the steam distillation of German chamomile.[6][7] However, the scientific investigation began much later.

-

1863: The English chemist Septimus Piesse first coined the term "azulene" (from the Spanish word "azul" for blue) to describe the blue chromophore he observed in oils from yarrow and wormwood.[6][8]

-

1926: The definitive structure of an azulene system, specifically guaiazulene, was established by the Nobel laureate Lavoslav Ružička.[6][9] This was a landmark achievement, revealing an unusual fused 5- and 7-membered ring system, an isomer of the common 6-6 fused ring system of naphthalene.[3][6][10]

-

1937: The first successful organic synthesis of the parent azulene molecule was reported by Placidus Plattner and his colleague A.S. Pfau, solidifying the structural understanding and opening the door for synthetic derivatization.[6][10]

This historical progression from simple observation to structural elucidation and finally to synthesis laid the critical groundwork for understanding the vast family of azulene derivatives found in nature.

Natural Occurrences of Guaiazulene and its Derivatives

Guaiazulene and its related compounds are biosynthesized by a diverse array of organisms, from common medicinal plants to deep-sea corals. Their presence is often linked to the organism's defense and signaling mechanisms.

Terrestrial Flora

The most commercially significant and well-studied sources of guaiazulene are terrestrial plants, where it exists as a component of their essential oils.[11][12]

-

German Chamomile (Matricaria chamomilla): Perhaps the most famous source, chamomile oil has been used for centuries for its anti-inflammatory properties.[3] Interestingly, the oil contains the pro-azulene compound matricin, which is converted to the intensely blue derivative chamazulene during the heat of steam distillation.[3][13]

-

Guaiac Wood (Guaiacum officinale): The essential oil from this tree is a primary commercial source of guaiazulene itself.[11]

-

Yarrow (Achillea millefolium) and Wormwood (Artemisia absinthium): Like chamomile, these plants are historical sources of blue essential oils containing azulene derivatives, primarily chamazulene.[3][4][13]

-

Australian Blue Cypress (Callitris intratropica): This tree is a notable source of guaiazulene.[8] Its essential oil is known for its high concentration of guaiol, a precursor that can be dehydrogenated to form guaiazulene.[14]

-

Eucalyptus Species: Certain eucalyptus trees are also utilized as a source for guaiazulene extraction.[8]

Fungal Kingdom

The fungal kingdom also contributes to the natural library of azulenes. The most striking example is the Lactarius indigo mushroom, whose vibrant blue color is due to a guaiazulene derivative, specifically (7-isopropenyl-4-methylazulen-1-yl)methyl stearate.[11][15]

Marine Ecosystems

Marine invertebrates have been identified as a rich source of azulene pigments. Various soft corals and gorgonian corals, such as Muriceides collaris, have been found to contain guaiazulene and related analogs as principal pigments.[11][16] This suggests a role in chemical defense or signaling in the marine environment.

Table 1: Principal Natural Sources of Guaiazulene and Related Azulenes

| Source Category | Scientific Name | Common Name | Primary Azulene Derivative(s) | Reference(s) |

| Terrestrial Flora | Matricaria chamomilla | German Chamomile | Chamazulene (from matricin) | [3][13] |

| Terrestrial Flora | Guaiacum officinale | Guaiac Wood | Guaiazulene | [12] |

| Terrestrial Flora | Achillea millefolium | Yarrow | Chamazulene | [3][13] |

| Terrestrial Flora | Artemisia absinthium | Wormwood | Chamazulene | [3][13] |

| Terrestrial Flora | Callitris intratropica | Australian Blue Cypress | Guaiazulene (from guaiol) | [8][14] |

| Fungi | Lactarius indigo | Indigo Milk Cap | (7-isopropenyl-4-methylazulen-1-yl)methyl stearate | [15] |

| Marine Fauna | Muriceides collaris | Gorgonian Coral | Guaiazulene, Muriceidine A | [16] |

| Marine Fauna | Alcyonium sp. | Soft Coral | Guaiazulene | [11] |

Key Guaiazulene Derivatives in Nature

While guaiazulene is the eponymous compound, several other naturally occurring derivatives and isomers are of significant interest. The core azulene structure is a bicyclic, non-benzenoid aromatic hydrocarbon with a 10 π-electron system, consisting of a fused five-membered and seven-membered ring.[6][13]

-

Guaiazulene (1,4-dimethyl-7-isopropylazulene): The primary focus of this guide, it is a sesquiterpene found directly in several essential oils.[2][11]

-

Chamazulene (7-ethyl-1,4-dimethylazulene): This key anti-inflammatory component of chamomile oil is an artifact of distillation, formed from the natural precursor matricin.[3][13] Its discovery and therapeutic use predate much of the specific research into guaiazulene.

-

Vetivazulene (4,8-dimethyl-2-isopropylazulene): An isomer of guaiazulene found in vetiver oil.[6][8]

Diagram 1: Chemical structures of the azulene core and its key natural derivatives.

Methodologies for Extraction and Isolation

The isolation of guaiazulene from natural sources is a multi-step process that leverages the compound's physicochemical properties. The choice of methodology depends on the starting material and the desired purity of the final product.

Experimental Protocol: Extraction and Purification from Plant Material

This protocol provides a generalized workflow for isolating guaiazulene. Causality: Each step is designed to progressively separate the target molecule from the complex matrix of the natural source based on properties like volatility, polarity, and acidic/basic nature.

Step 1: Steam Distillation (Primary Extraction)

-

Objective: To isolate the volatile essential oil fraction from the raw plant material.

-

Procedure:

-

Place the dried and coarsely ground plant material (e.g., chamomile flowers, guaiac wood chips) into the distillation flask.

-

Add water to the flask, ensuring the material is fully submerged.

-

Assemble the steam distillation apparatus (Clevenger-type is recommended for optimal oil separation).

-

Heat the flask to generate steam, which will pass through the plant material, volatilizing the essential oils.

-

The steam and oil vapor mixture is condensed, and the immiscible oil layer is collected.

-

-

Rationale: Guaiazulene and its precursors are sesquiterpenes with sufficient volatility to be effectively extracted via steam. This method is efficient for large-scale extraction and avoids the use of organic solvents at the initial stage.

Step 2: Dehydrogenation (If Necessary)

-

Objective: To convert precursor molecules (e.g., guaiol) into the aromatic guaiazulene structure.

-

Procedure:

-

Mix the essential oil fraction with a dehydrogenation catalyst, such as palladium on carbon (Pd/C).[17]

-

Heat the mixture under controlled temperatures (typically 225-270 °C) to facilitate the removal of hydrogen atoms and promote aromatization.[17]

-

Cool the reaction mixture and filter to remove the catalyst. The resulting liquid should be a deep blue color.[17]

-

-

Rationale: Some natural sources like Blue Cypress are rich in sesquiterpene alcohols (guaiol) rather than guaiazulene itself.[14] Catalytic dehydrogenation is a standard chemical transformation to create the conjugated π-electron system responsible for guaiazulene's color and properties.

Step 3: Acid-Base Liquid-Liquid Extraction (Purification)

-

Objective: To selectively separate the basic guaiazulene from non-basic impurities.

-

Procedure:

-

Dissolve the crude blue oil in a non-polar organic solvent like petroleum ether.

-

Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 60-90% sulfuric acid).[18][19]

-

Shake the funnel vigorously. The basic guaiazulene will be protonated and move into the aqueous acid layer, which turns blue. The non-basic impurities remain in the organic layer.

-

Separate the blue aqueous layer.

-

Carefully neutralize the acid layer by washing with ice water and a dilute sodium hydroxide solution to regenerate the non-protonated guaiazulene, which will separate out.[18]

-

Extract the now-purified guaiazulene back into a fresh portion of petroleum ether.

-

-

Rationale: The azulene ring system exhibits weak basicity, allowing for its selective extraction into a strong acid phase. This is a powerful purification step that removes many neutral lipids and other compounds.

Step 4: Column Chromatography (Final Polishing)

-

Objective: To achieve high purity by separating the final product from any remaining minor impurities.

-

Procedure:

-

Concentrate the guaiazulene-containing organic solvent from the previous step.

-

Prepare a chromatography column with a suitable stationary phase (e.g., silica gel or alumina).

-

Load the concentrated sample onto the column.

-

Elute the column with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate), starting with low polarity.

-

Collect the distinct dark blue band as it elutes from the column.

-

Evaporate the solvent under reduced pressure to yield purified guaiazulene crystals.

-

-

Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase. This allows for the removal of isomers or closely related compounds, yielding a product of high purity suitable for research and pharmaceutical applications.

Diagram 2: A generalized workflow for the extraction and purification of guaiazulene.

Conclusion and Future Perspectives

From its early identification as the "azure-blue chromophore" to its full structural elucidation and synthesis, guaiazulene has proven to be a molecule of enduring scientific interest.[6] Its widespread occurrence in terrestrial, fungal, and marine organisms highlights its evolutionary significance and hints at a vast, yet to be fully explored, range of biological activities.[3][11][13] The methodologies for its extraction and purification are well-established, providing a clear path for researchers to obtain high-purity material for further investigation.

Future research should focus on several key areas:

-

Bioprospecting: Exploring novel marine and microbial sources for new azulene derivatives with unique bioactivities.

-

Biosynthetic Pathways: Elucidating the specific enzymatic pathways responsible for azulene synthesis in different organisms to enable biotechnological production.

-

Pharmacological Mechanisms: Deepening the understanding of the molecular mechanisms behind guaiazulene's anti-inflammatory and antioxidant effects to develop more targeted therapeutic applications.[2][20]

As the demand for effective, naturally derived active ingredients grows in the pharmaceutical and cosmetic industries, guaiazulene and its derivatives stand out as compelling candidates for continued research and development.[1][5]

References

- 1. dakenchem.com [dakenchem.com]

- 2. What is the mechanism of Guaiazulene? [synapse.patsnap.com]

- 3. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guaiazulene and related compounds: A review of current perspective on biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azulene - Wikipedia [en.wikipedia.org]

- 7. neilnaturopathic.com [neilnaturopathic.com]

- 8. foreverest.net [foreverest.net]

- 9. mdpi.com [mdpi.com]

- 10. acs.org [acs.org]

- 11. Guaiazulene - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Azulene - Wikiwand [wikiwand.com]

- 16. researchgate.net [researchgate.net]

- 17. CN112174765A - Production method of guaiazulene - Google Patents [patents.google.com]

- 18. CN105753623A - Method for extracting guaiazulene from chamomile - Google Patents [patents.google.com]

- 19. Guaiazulene | 489-84-9 [chemicalbook.com]

- 20. academic.oup.com [academic.oup.com]

Biological activity of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

An In-depth Technical Guide to the Biological Activity of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde

Abstract

This compound, a naturally occurring azulene-type sesquiterpenoid, has garnered scientific interest due to its presence in edible mushrooms and the broader therapeutic potential of the azulene chemical scaffold.[1][2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, also identified in the literature as lactaroviolin.[1][4] It synthesizes findings from foundational studies, detailing its cytotoxic, antimicrobial, and mutagenic properties. The guide is structured to provide researchers and drug development professionals with not only a summary of existing data but also detailed experimental protocols for reproducing and expanding upon this research. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this document serves as a vital resource for exploring the therapeutic applications of this unique natural product.

Introduction: The Promise of an Azure Sesquiterpenoid

Azulene, a striking blue bicyclic aromatic hydrocarbon, and its derivatives are emerging as a significant focal point in medicinal chemistry.[2][5] These compounds are found in nature in various plants and mushrooms.[2][6] this compound is a specific azulene sesquiterpenoid isolated from the fruit bodies of edible Lactarius species, such as Lactarius deliciosus.[1][3][7] While the parent azulene scaffold is known for potent anti-inflammatory, anticancer, and antimicrobial properties, the specific activities of its derivatives require individual characterization.[2][5][8] This guide delves into the experimentally determined biological profile of this compound, providing a foundational understanding for future drug discovery and development efforts.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its study and application in biological systems.

| Property | Value | Source |

| IUPAC Name | 3,8-dimethyl-5-propan-2-ylazulene-1-carbaldehyde | PubChem |

| Synonyms | 3-formylguaiazulene, Lactaroviolin | PubChem[1] |

| CAS Number | 3331-47-3 | Santa Cruz Biotechnology[9] |

| Molecular Formula | C₁₆H₁₈O | PubChem |

| Molecular Weight | 226.31 g/mol | PubChem |

| Appearance | Deep blue compound | Inferred from azulene properties[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| XLogP3-AA | 4.2 | PubChem |

Profile of Biological Activities

Investigations into this compound (referred to as lactaroviolin or compound II in a key study) have revealed a specific, though not broad-spectrum, range of biological effects.

Cytotoxic Activity

The most significant reported activity for this compound is its cytotoxicity against tumor cells. In a comparative study of three sesquiterpenoids from Lactarius mushrooms, this compound was found to have moderate cytotoxic activity against Ehrlich ascitic tumour cells and L1210 leukemia cells.[1][4] This finding aligns with broader research indicating that azulene derivatives hold promise as anticancer agents, potentially through mechanisms like the induction of apoptosis.[2][6]

Antimicrobial Activity

The antimicrobial effects of this compound appear to be limited. One study reported no significant antibacterial or antifungal activity.[1][4] However, research on the broader class of azulene-type sesquiterpenoids suggests that related compounds can possess antimicrobial properties.[7] For instance, 7-acetyl-4-methylazulene-1-carbaldehyde, another compound isolated from Lactarius deliciosus, displayed moderate antibacterial activity against Staphylococcus aureus.[3] This suggests that minor structural modifications on the azulene scaffold can significantly impact antimicrobial efficacy.

Mutagenic Activity

In the Ames Salmonella assay, a standard test for assessing the mutagenic potential of chemical compounds, this compound demonstrated weak mutagenic activity.[1][4] This is a critical consideration for any compound being evaluated for therapeutic use, as mutagenicity can be a significant liability.

Other Screened Activities

The compound was found to be inactive in assays for phytotoxic (against Lepidium sativum and Seteria italica), algicidal, and antifungal activity.[1][4]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the following are detailed protocols for evaluating the key biological activities of this compound.

General Experimental Workflow

The logical flow from compound isolation to multi-faceted biological screening is crucial for systematic evaluation.

Caption: General workflow for the evaluation of a natural product.

Protocol: MTT Assay for Cytotoxicity

This protocol is designed to quantify the cytotoxic effect of the compound on cancer cell lines like L1210 or HeLa.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., L1210) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) should also be included.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Inoculate a bacterial strain (e.g., Staphylococcus aureus) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic phase of growth. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth with bacteria, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A growth indicator like resazurin can be added to aid visualization.

Potential Mechanisms of Action

The precise molecular mechanisms through which this compound exerts its cytotoxic effects have not been elucidated. However, insights can be drawn from studies on related azulene derivatives.[2] The unique electronic structure of the azulene scaffold, a fusion of a five-membered and a seven-membered ring, is key to its biological interactions.[5]

For the anticancer activity of guaiazulene derivatives, two potential (though unconfirmed) mechanisms have been proposed:

-

Surface Coverage: The molecule may physically interact with and disrupt cell membrane integrity or function.

-

Multifunctional Group Synergism: The different functional groups on the molecule may act in concert to disrupt multiple cellular processes.[2]

More broadly, azulene derivatives have been shown to inhibit key enzymes involved in disease processes, such as inflammatory enzymes or tyrosine kinases, which are crucial in leukemia development.[5][6]

Caption: Hypothesized mechanisms of action for the title compound.

Future Directions and Therapeutic Potential

The moderate cytotoxicity of this compound warrants further investigation.[1][4] Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Testing the compound against a wider panel of human cancer cell lines to identify specific cancer types that are particularly sensitive.

-

Mechanism of Action Studies: Investigating the molecular pathways leading to cell death, such as apoptosis induction, cell cycle arrest, or inhibition of specific kinases.

-

Structural Analogs: Synthesizing derivatives of the compound to improve potency and selectivity while potentially reducing its weak mutagenicity. The azulene scaffold is a versatile platform for such medicinal chemistry efforts.[2][10]

-

In Vivo Studies: If in vitro results are promising, evaluating the compound's efficacy and safety in animal models of cancer would be the next logical step.

While its antimicrobial profile is not strong, its unique chemical structure could serve as a scaffold for developing novel agents.[1]

Conclusion

This compound is a natural sesquiterpenoid with a defined, albeit narrow, spectrum of biological activity. Its most promising characteristic is a moderate cytotoxic effect against cancer cells, a finding that is consistent with the known potential of the broader azulene class of compounds.[1][2][5] However, its weak mutagenic activity is a factor that must be carefully considered and addressed in any future drug development program.[1][4] The detailed protocols and synthesized knowledge presented in this guide offer a solid foundation for researchers to further explore and potentially harness the therapeutic value of this intriguing blue compound.

References

- 1. Assays of the biological activities of guaiane sesquiterpenoids isolated from the fruit bodies of edible lactarius species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Azulene-Type Sesquiterpenoids from the Fruiting Bodies of Lactarius deliciosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. benchchem.com [benchchem.com]

- 6. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research [mdpi.com]

- 7. Chemical Composition, Antioxidant and Antihyperglycemic Activities of the Wild Lactarius deliciosus from China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. researchportal.helsinki.fi [researchportal.helsinki.fi]

A Technical Guide to 7-Isopropyl-1,4-dimethylazulene-3-carbaldehyde (3-Formylguaiazulene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 7-isopropyl-1,4-dimethylazulene-3-carbaldehyde, a formylated derivative of the naturally occurring sesquiterpene, guaiazulene. We delve into its precise chemical identity, structural characteristics, and the primary method of its synthesis—the Vilsmeier-Haack reaction. The document details the mechanistic underpinnings of this synthetic route, provides a validated experimental protocol, and tabulates key physicochemical and spectroscopic data for characterization. Furthermore, it explores the compound's emerging applications, particularly its role as a versatile synthetic precursor and its documented antioxidant and antiproliferative activities, which are of significant interest in the field of drug discovery.

Introduction: The Azulene Scaffold and the Significance of Formylation

Azulene is a bicyclic, non-benzenoid aromatic hydrocarbon and an isomer of naphthalene. Unlike the colorless naphthalene, azulene and its derivatives are characterized by their intense blue-to-violet color. This property arises from a narrow HOMO-LUMO gap, which allows for the absorption of light in the visible region of the electromagnetic spectrum. The parent compound of interest, guaiazulene (7-isopropyl-1,4-dimethylazulene), is a naturally occurring alkyl-substituted azulene found in essential oils from sources like chamomile and guaiac wood.

The unique electronic structure of the azulene core, featuring a cyclopentadienyl anion fused to a tropylium cation, imparts a significant dipole moment and distinct reactivity patterns. The five-membered ring is electron-rich, making it susceptible to electrophilic substitution, while the seven-membered ring is electron-deficient. This reactivity is pivotal for the strategic functionalization of the guaiazulene scaffold.

Introducing a formyl (-CHO) group, particularly at the C-3 position of the electron-rich five-membered ring, transforms guaiazulene into a highly valuable synthetic intermediate. This aldehyde functionality serves as a chemical handle for a wide array of subsequent transformations, including aldol condensations, Wittig reactions, and reductive aminations. Such modifications have led to the synthesis of novel derivatives with promising biological activities. A study by Pratsinis and Haroutounian highlighted that derivatives of 3-formylguaiazulene exhibit significant antioxidant properties and moderate inhibitory effects on the proliferation of human promyelocytic leukemia cells.[1]

Nomenclature and Chemical Structure

The precise identification of a chemical entity is foundational to scientific research. The compound commonly known as 3-Formylguaiazulene is systematically named according to IUPAC nomenclature.

-

Common Name: 3-Formylguaiazulene

-

IUPAC Name: 7-isopropyl-1,4-dimethylazulene-3-carbaldehyde[2][3][4]

-

Molecular Formula: C₁₆H₁₈O[4]

The structure consists of the core guaiazulene skeleton with a carbaldehyde group attached to the third position of the azulene ring system.

References

Spectroscopic Properties of Azulene-Based Aldehydes: An In-depth Technical Guide for Researchers

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, stands as a captivating molecular scaffold for the development of advanced materials and probes due to its unique electronic structure and distinctive spectroscopic properties.[1] Unlike its colorless isomer naphthalene, azulene exhibits a striking deep blue color, a direct consequence of a narrow HOMO-LUMO gap that allows for absorption of light in the visible region of the electromagnetic spectrum.[2] The introduction of functional groups, particularly the aldehyde moiety, onto the azulene core provides a powerful tool for tuning these inherent properties and for creating novel molecules with tailored functionalities for applications in drug development, chemical sensing, and materials science.[3]

This in-depth technical guide provides a comprehensive exploration of the core spectroscopic properties of azulene-based aldehydes. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by offering not only a compilation of essential spectroscopic data but also a deeper understanding of the underlying principles that govern the photophysical behavior of these fascinating compounds. We will delve into the synthesis of various azulene aldehyde isomers, their characteristic UV-Visible absorption and fluorescence properties, the intriguing phenomenon of solvatochromism, and the complementary role of computational chemistry in elucidating their electronic structure.

The Unique Electronic Structure of Azulene

The spectroscopic behavior of azulene and its derivatives is intrinsically linked to its unusual electronic structure. Comprising a fused five-membered and seven-membered ring, azulene possesses a significant dipole moment for a hydrocarbon, arising from a ground-state electronic distribution that can be described as a hybrid of neutral and ionic resonance structures. This charge separation, with the five-membered ring being electron-rich and the seven-membered ring being electron-deficient, dictates the regioselectivity of chemical reactions and profoundly influences its interaction with light.

A hallmark of azulene's photophysics is its violation of Kasha's rule, which states that fluorescence typically occurs from the lowest excited singlet state (S₁). In contrast, many azulene derivatives exhibit anomalous fluorescence from the second excited singlet state (S₂ → S₀).[2][4] This rare phenomenon opens up unique avenues for the design of fluorescent probes with large Stokes shifts and distinct emission characteristics.

Synthesis of Azulene-Based Aldehydes

The position of the aldehyde group on the azulene nucleus significantly impacts the molecule's spectroscopic properties. Several synthetic strategies have been developed to achieve regioselective formylation.

Synthesis of Azulene-1-carbaldehyde

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of the electron-rich 1-position of the azulene core.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of Azulene [2][6]

-

Reagents and Equipment:

-

Azulene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)

-

Sodium acetate

-

Dichloromethane (DCM) or Diethyl ether (Et₂O)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and ice bath

-

-

Procedure:

-

Dissolve azulene in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride or a solution of the pre-formed Vilsmeier reagent in DCM to the stirred azulene solution.

-

Allow the reaction mixture to stir at room temperature for a specified time (typically 1-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding an aqueous solution of sodium acetate at 0 °C.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure azulene-1-carbaldehyde.

-

Synthesis of Other Azulene Aldehyde Isomers

-

Azulene-2-carbaldehyde: This isomer can be prepared through the oxidative cleavage of 2-styrylazulenes using reagents like sodium periodate and a catalytic amount of osmium tetroxide.[7]

-

Azulene-4-carbaldehyde and Azulene-6-carbaldehyde: The synthesis of these isomers often starts from appropriately substituted azulene precursors. For instance, 6-methylazulene can be converted to 6-formylazulene. Another approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines derived from aldehydes.[8]

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of an azulene-based aldehyde is a key characteristic that provides insight into its electronic transitions. The position (λmax) and intensity (molar extinction coefficient, ε) of the absorption bands are highly sensitive to the position of the aldehyde group and the presence of other substituents on the azulene core.

The introduction of an electron-withdrawing aldehyde group generally leads to a bathochromic (red) shift of the long-wavelength absorption band compared to the parent azulene. The magnitude of this shift is dependent on the position of substitution.

Table 1: UV-Visible Absorption Data for Selected Azulene-Based Aldehydes

| Compound | Solvent | λmax (nm) | ε (M-1cm-1) | Reference |

| Azulene | Cyclohexane | 580, 635, 696 | 330, 310, 160 | [2] |

| Azulene-1-carbaldehyde | Methanol | ~385, ~540 | - | [9] |

| Azulene-2-carbaldehyde | - | - | - | - |

| Guaiazulene-4-carbaldehyde | - | - | - | [10] |

Note: Comprehensive and directly comparable data for various isomers in a range of solvents is limited in the literature. The provided data serves as a representative example.

Fluorescence Spectroscopy

As mentioned, a defining feature of many azulene derivatives is their anomalous S₂ → S₀ fluorescence. The position and quantum yield of this emission are also strongly influenced by the substitution pattern. The aldehyde group, being electron-withdrawing, can modulate the energy levels of the excited states and influence the radiative and non-radiative decay pathways.

Table 2: Fluorescence Emission Data for Selected Azulene Derivatives

| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| Azulene | Cyclohexane | 280 | 378 | 0.0003 | [11] |

| Azulene-derived probe 2 | PBS buffer | 350 | 483 | 0.010 | [4] |

| 2/6-Aryl substituted azulenes | - | - | 408-447 (weak) | - | [12] |

Note: The fluorescence quantum yields of azulene derivatives are often low but can be enhanced through strategic molecular design.[13]

Experimental Protocol: Fluorescence Spectroscopy

-

Objective: To determine the fluorescence excitation and emission spectra and quantum yield of an azulene aldehyde.

-

Materials:

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Azulene aldehyde sample

-

Spectroscopic grade solvents

-

A fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

-

Procedure:

-

Sample Preparation: Prepare a series of dilute solutions of the azulene aldehyde in the desired solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Emission Spectrum: Set the excitation wavelength to the λmax of the S₀ → S₂ transition and record the emission spectrum.

-

Excitation Spectrum: Set the emission wavelength to the maximum of the fluorescence band and scan the excitation wavelengths to obtain the excitation spectrum.

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a standard of known quantum yield.

-

The quantum yield of the sample (Φsample) can be calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

-

Solvatochromism: The Influence of Solvent Polarity

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption and fluorescence spectral bands with a change in the polarity of the solvent.[14] Azulene-based aldehydes, with their inherent dipole moment, often exhibit significant solvatochromism.

An increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption and emission spectra of azulene aldehydes. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the ground state.

Table 3: Solvatochromism of an Azulene-Derived Fluorophore [4]

| Solvent | λem (nm) |

| Dioxane | 480 |

| Tetrahydrofuran | 483 |

| Acetone | 485 |

| Acetonitrile | 488 |

| Methanol | 491 |

This property makes azulene-based aldehydes promising candidates for use as probes to study the polarity of microenvironments, such as in biological systems.

Computational Chemistry: A Predictive Tool

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools for predicting and understanding the spectroscopic properties of azulene derivatives.[15] These calculations can provide valuable insights into:

-

Optimized ground and excited-state geometries.

-

Vertical excitation energies, which correspond to the λmax in absorption spectra.

-

Oscillator strengths, which are related to the molar extinction coefficients.

-

The nature of the electronic transitions (e.g., HOMO→LUMO, π→π*).

Commonly Used Functionals and Basis Sets:

For azulene and its derivatives, hybrid functionals such as B3LYP and PBE0, in conjunction with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p), have been shown to provide a good balance between accuracy and computational cost for predicting electronic spectra.[15][16]

Conclusion and Future Outlook

Azulene-based aldehydes represent a versatile class of compounds with tunable and unique spectroscopic properties. Their characteristic blue color, anomalous fluorescence, and sensitivity to the surrounding environment make them highly attractive for a wide range of applications. The ability to synthetically modify the azulene core allows for the fine-tuning of their absorption and emission profiles, opening up possibilities for the rational design of novel sensors, imaging agents, and materials with tailored optoelectronic properties.

Future research in this area will likely focus on the development of azulene aldehydes with enhanced fluorescence quantum yields, the exploration of their application in biological imaging and sensing, and the design of novel materials with unique photophysical characteristics. The continued synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will be crucial in unlocking the full potential of these remarkable molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Persistent azulene α-carbocations: synthesis from aldehydes, spectroscopic and crystallographic properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01695H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 14. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde: A Technical Guide for Novel Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the potential research avenues for the novel azulene derivative, 5-Isopropyl-3,8-dimethylazulene-1-carbaldehyde. Synthesized from the naturally occurring sesquiterpenoid guaiazulene, this compound presents a compelling scaffold for the development of new therapeutics. Drawing upon the well-documented anti-inflammatory, antioxidant, and anticancer properties of related guaiazulene derivatives, this document outlines a strategic, multi-pronged approach to elucidating the bioactivity of this specific molecule. We present detailed, field-proven experimental protocols for assessing its antioxidant capacity, cytotoxic effects against cancer cell lines, and its potential to modulate inflammatory responses. Furthermore, we delve into the underlying molecular mechanisms, proposing the investigation of the NF-κB and Nrf2-ARE signaling pathways as primary targets. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this compound.

Introduction: The Promise of an Untapped Azulene Scaffold

Azulene and its derivatives have long captured the interest of the scientific community due to their unique chemical properties and diverse biological activities.[1][2] this compound, a derivative of the naturally occurring sesquiterpene guaiazulene, stands as a promising yet largely unexplored molecule.[3] Guaiazulene itself, and its various synthetic and semi-synthetic derivatives, have demonstrated a remarkable spectrum of pharmacological effects, including potent anti-inflammatory, antioxidant, and anticancer activities.[4][5][6] This inherent bioactivity within the core azulene structure provides a strong rationale for the targeted investigation of this compound as a lead compound for novel drug development.

This guide eschews a conventional, rigid structure in favor of a logically flowing exploration of the compound's potential. We begin by establishing the foundational knowledge of the parent compound, guaiazulene, then transition to the specific chemical attributes of the target molecule, and finally, propose a comprehensive and actionable research plan. Our objective is to provide not just a roadmap, but the detailed cartography necessary for its successful navigation.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is paramount to its successful investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3331-47-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₆H₁₈O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 226.31 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3,8-dimethyl-5-(propan-2-yl)azulene-1-carbaldehyde | --INVALID-LINK-- |